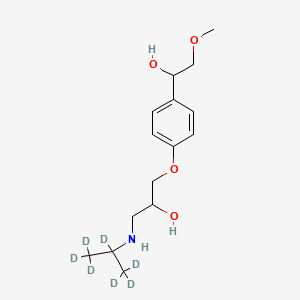
alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) (mixture of stereoisomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) (mixture of stereoisomers): is an isotopically labeled compound used primarily in scientific research. It is a derivative of metoprolol, a beta-blocker commonly used to treat cardiovascular diseases. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various analytical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) involves the incorporation of deuterium into the metoprolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods: Industrial production of alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions: Alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the pathways and interactions of metoprolol in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of metoprolol in the body.
Industry: Applied in the development and testing of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) is similar to that of metoprolol. It acts as a beta-blocker, targeting beta-adrenergic receptors in the heart and blood vessels. By blocking these receptors, it reduces heart rate and blood pressure, making it effective in treating cardiovascular conditions. The deuterium labeling allows researchers to study the detailed pathways and interactions of the compound in various systems.
Comparison with Similar Compounds
Alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) can be compared with other isotopically labeled beta-blockers and metoprolol derivatives. Similar compounds include:
Metoprolol-d7: Another deuterated form of metoprolol used in similar research applications.
Atenolol-d7: A deuterated form of atenolol, another beta-blocker.
Propranolol-d7: A deuterated form of propranolol, used for similar purposes.
The uniqueness of alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) lies in its specific isotopic labeling and the mixture of stereoisomers, which provides detailed insights into the behavior and interactions of metoprolol in various research settings.
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
290.41 g/mol |
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3/i1D3,2D3,11D |
InChI Key |
OFRYBPCSEMMZHR-UENXPIBQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)C(COC)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


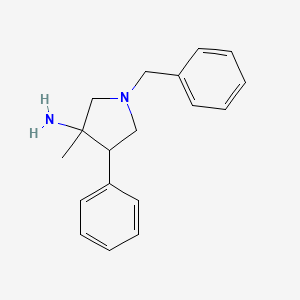
![2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)

![4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)

![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)
![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)
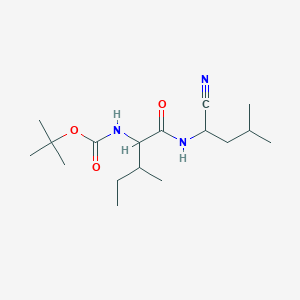
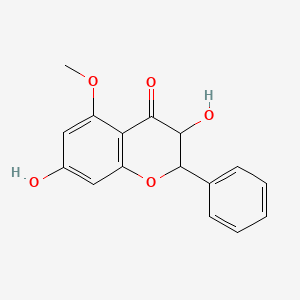
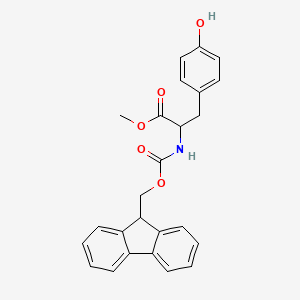
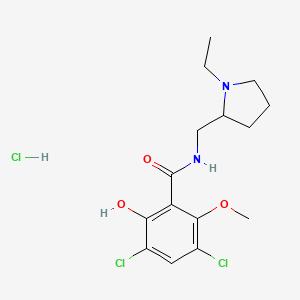
![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)

